

Ohchinin: A Technical Guide to its Discovery, Origin, and Biological Activities

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Compound of Interest

Compound Name: *Ohchinin*

Cat. No.: *B1157707*

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Abstract

Ohchinin, a notable member of the limonoid class of natural products, has garnered significant attention within the scientific community for its diverse biological activities. Isolated primarily from plants of the Meliaceae family, particularly *Melia azedarach* and *Azadirachta indica*, this complex tetranortriterpenoid exhibits a range of effects including potent antifeedant, insecticidal, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and origin of **Ohchinin**, detailed experimental protocols for its isolation and biological evaluation, a summary of its quantitative biological data, and an exploration of its known mechanisms of action, including its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Ohchinin was first reported in a 1976 communication by Ochi, M., Kotsuki, H., and Ishii, T. in the Journal of the Chemical Society, Chemical Communications. This initial report detailed the isolation and preliminary structure elucidation of this novel limonoid.

Ohchinin is a naturally occurring tetranortriterpenoid, a class of highly oxygenated and structurally complex secondary metabolites. It is primarily found in plants belonging to the

Meliaceae family, which is well-known for producing a rich diversity of bioactive limonoids. The principal botanical sources of **Ohchinin** are *Melia azedarach*, commonly known as the Chinaberry tree, and to a lesser extent, *Azadirachta indica*, the Neem tree. In these plants, **Ohchinin** is biosynthesized from a tetracyclic triterpene precursor, typically euphol or tirucallol, through a series of oxidative modifications and rearrangements.

Chemical Properties

The chemical structure of **Ohchinin** is characterized by a highly modified triterpenoid skeleton. Its systematic name is complex, reflecting its intricate stereochemistry and functional group array.

Table 1: Chemical and Physical Properties of **Ohchinin**

Property	Value
Molecular Formula	C ₃₆ H ₄₂ O ₈
Molecular Weight	602.7 g/mol
Class	Limonoid (Tetranortriterpenoid)
Key Functional Groups	Furan ring, epoxide, ester, hydroxyl groups

Biological Activities and Quantitative Data

Ohchinin has been demonstrated to possess a range of biological activities, with its insecticidal and antifeedant properties being the most extensively studied. Additionally, it has shown promise as a cytotoxic and anti-inflammatory agent. The following tables summarize the available quantitative data for **Ohchinin** and related limonoids.

Table 2: Antifeedant and Insecticidal Activity of **Ohchinin** and Related Limonoids

Compound	Test Organism	Bioassay	Activity Metric	Value
Limonoids from M. azedarach	Spodoptera litura	Leaf Disc No-Choice	Antifeedant Activity (%)	> 90% at 1 ppm
Ohchinin derivative	Various insect pests	-	-	-

Table 3: Cytotoxic Activity of **Ohchinin** and Related Limonoids

Compound/Extract	Cell Line	Activity Metric	Value
Limonoid-rich extract	Human cancer cell lines	IC ₅₀	Varies with cell line
Ohchinin (predicted)	-	-	-

Table 4: Anti-inflammatory Activity of Related Limonoids from Melia azedarach

Compound	Assay	Activity Metric	Value
Melianol	LPS-induced NO production in RAW 264.7 macrophages	IC ₅₀	15.6 μ M
Meliadanol	LPS-induced NO production in RAW 264.7 macrophages	IC ₅₀	25.3 μ M

Experimental Protocols

Isolation of Ohchinin from Melia azedarach

The isolation of **Ohchinin** and other limonoids from the fruits or seeds of Melia azedarach typically involves the following steps:

- **Extraction:** Dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, commonly starting with hexane to remove nonpolar

constituents, followed by extraction with dichloromethane, ethyl acetate, or methanol to isolate the limonoids.

- **Fractionation:** The crude limonoid-containing extract is then fractionated using column chromatography. A variety of stationary phases can be employed, including silica gel, Sephadex LH-20, or reversed-phase C18 silica.
- **Purification:** Fractions containing **Ohchinin** are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column and a mobile phase gradient of acetonitrile and water.
- **Structure Elucidation:** The structure of the purified **Ohchinin** is confirmed using a combination of spectroscopic techniques, including ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Antifeedant Bioassay against *Spodoptera litura*

The antifeedant activity of **Ohchinin** can be evaluated using a leaf disc no-choice bioassay with a common agricultural pest, the tobacco cutworm (*Spodoptera litura*).

- **Preparation of Test Solutions:** **Ohchinin** is dissolved in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.
- **Treatment of Leaf Discs:** Leaf discs of a suitable host plant (e.g., castor bean, *Ricinus communis*) are dipped in the test solutions for a defined period and then allowed to air dry. Control discs are treated with the solvent alone.
- **Bioassay:** A single, pre-starved larva of *S. litura* is placed in a petri dish containing a treated leaf disc.
- **Data Collection:** After a set period (e.g., 24 or 48 hours), the area of the leaf disc consumed by the larva is measured.
- **Calculation of Antifeedant Index:** The Antifeedant Index (AFI) is calculated using the formula: $\text{AFI (\%)} = [(C - T) / (C + T)] * 100$, where C is the area consumed in the control and T is the area consumed in the treatment.

Cytotoxicity Assay

The cytotoxic activity of **Ohchinin** against various cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Culture:** Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Treatment:** The cells are then treated with various concentrations of **Ohchinin** for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Assay:** After the treatment period, the medium is replaced with a fresh medium containing MTT. The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Data Analysis:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Mechanism of Action and Signaling Pathways

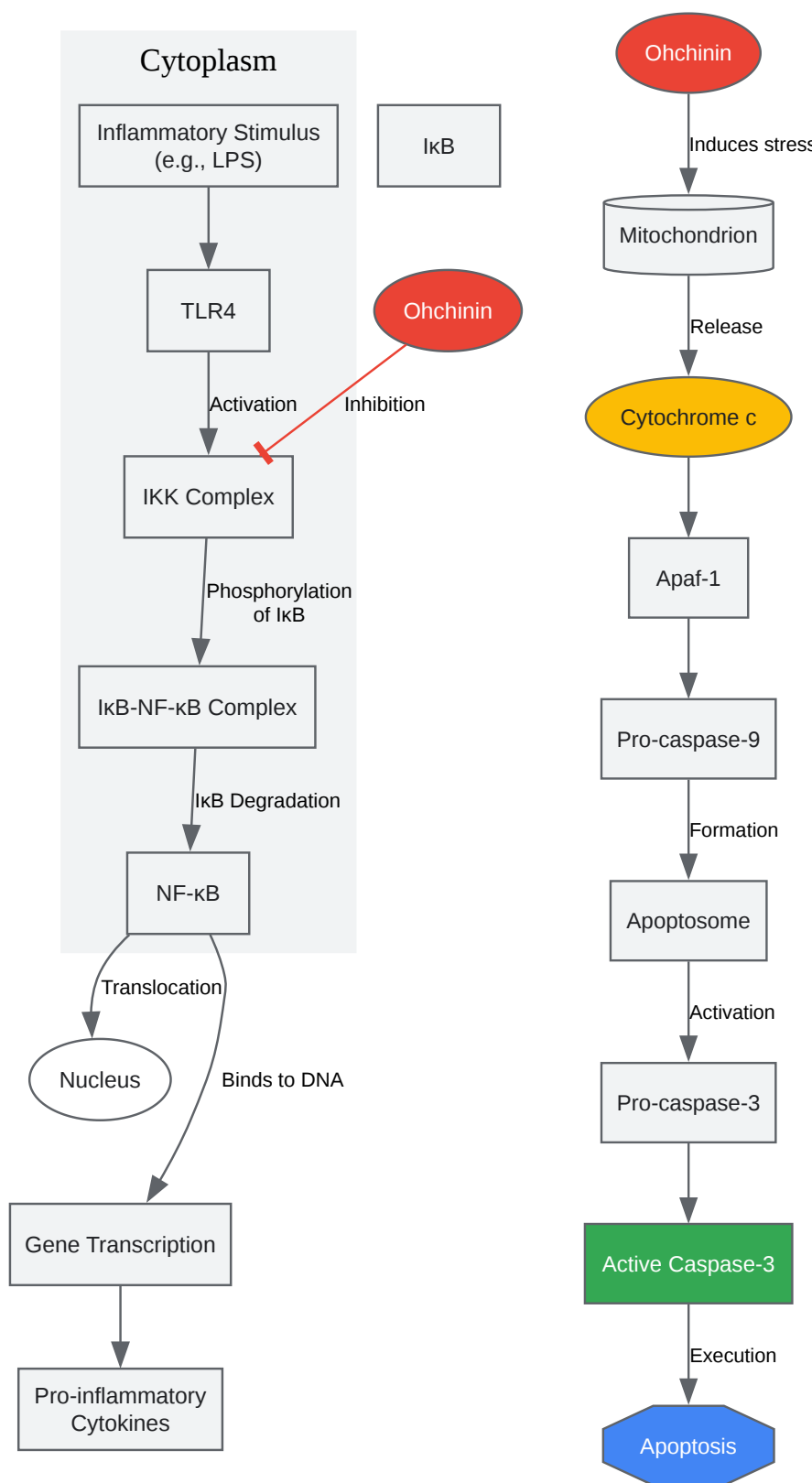
The precise molecular mechanisms underlying the diverse biological activities of **Ohchinin** are still under investigation. However, studies on related limonoids and other natural products provide insights into the potential signaling pathways that may be modulated by **Ohchinin**.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Limonoids have been shown to exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK)

complex is activated, leading to the phosphorylation and subsequent degradation of I κ B. This allows NF- κ B to translocate to the nucleus and initiate the transcription of target genes.

Ohchinin may interfere with this pathway by inhibiting the activation of the IKK complex or by directly preventing the nuclear translocation of NF- κ B.



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